methyl 10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate

Description

Nomenclature and International Union of Pure and Applied Chemistry Classification

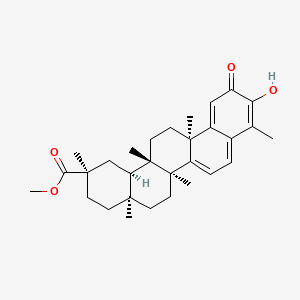

Pristimerin possesses a complex nomenclature system reflecting its intricate molecular structure and multiple chemical classification schemes. The International Union of Pure and Applied Chemistry systematic name for pristimerin is methyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate. This designation provides precise stereochemical information and clearly identifies the compound's structural features, including the specific configuration of its multiple chiral centers and functional groups.

The compound is registered under Chemical Abstracts Service number 1258-84-0, which serves as its unique chemical identifier in databases worldwide. According to the taxonomic classification system employed by chemical databases, pristimerin belongs to the category of lipids and lipid-like molecules, specifically within the subcategory of prenol lipids, and more precisely classified as a triterpenoid. This classification reflects its biosynthetic origin and structural characteristics that align with the broader family of triterpene compounds.

Pristimerin is recognized by numerous synonymous names throughout the scientific literature, demonstrating the compound's significance across different research domains. These alternative designations include celastrol methyl ester, celastrol-methylether, pristimerine, and the systematic name (9β,13α,14β,20α)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid methyl ester. Additional nomenclature variations encompass 24-nor-D:A-friedooleana-1(10),3,5,7-tetraen-29-oic acid, 3-hydroxy-2-oxo-, methyl ester and 2-picenecarboxylic acid, 1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydro-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-, methyl ester with specified stereochemical configurations.

The compound maintains consistent identification across multiple chemical databases, including ChEBI identifier CHEBI:8416, DrugBank identifier DB17049, and KEGG identifier C08633. These standardized identifiers facilitate accurate cross-referencing and ensure consistent recognition across different scientific platforms and research applications.

Molecular Structure and Stereochemical Configuration

Pristimerin exhibits a highly complex molecular structure characterized by the molecular formula C₃₀H₄₀O₄ and a molecular weight of 464.64 daltons. The compound's structural architecture consists of a polycyclic framework typical of triterpenoid compounds, featuring multiple ring systems with specific stereochemical arrangements that contribute to its biological activity and chemical properties.

The stereochemical configuration of pristimerin involves multiple chiral centers that define its three-dimensional spatial arrangement. The compound contains six defined stereochemical centers with the configuration (2R,4aS,6aR,6aS,14aS,14bR), which determines its specific biological and chemical properties. This precise stereochemical arrangement is crucial for understanding the compound's molecular interactions and biological activities.

The structural representation of pristimerin can be accurately described through its Simplified Molecular Input Line Entry System notation: CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC@(C)C(=O)OC)C)C)C)C)O. This notation provides a complete description of the compound's connectivity and stereochemistry, enabling precise structural identification and computational analysis.

The International Chemical Identifier for pristimerin is InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3/t23-,26-,27-,28+,29-,30+/m1/s1. The corresponding InChI Key JFACETXYABVHFD-WXPPGMDDSA-N serves as a condensed representation of this structural information, facilitating database searches and structural comparisons.

The molecular structure features several important functional groups, including a hydroxyl group, a ketone functionality, and a methyl ester group. The compound contains four oxygen atoms arranged in specific positions that contribute to its chemical reactivity and intermolecular interactions. The hydrogen bond acceptor count is four, while the hydrogen bond donor count is one, reflecting the compound's potential for forming specific molecular interactions.

Physicochemical Properties: Solubility, Stability, and Crystallography

Pristimerin exhibits distinctive physicochemical properties that define its behavior under various conditions and applications. The compound demonstrates specific thermal characteristics, including a melting point of 219.5°C and a boiling point of 607.7°C at 760 millimeters of mercury pressure. These thermal properties indicate substantial molecular stability and provide important parameters for handling and processing procedures.

The density of pristimerin is reported as 1.2 ± 0.1 grams per cubic centimeter, while the compound exhibits a flash point of 195.1 ± 25.0°C. The refractive index is measured at 1.582, providing optical characteristics relevant for analytical identification and purity assessment. The exact mass of pristimerin is determined to be 464.29265975 grams per mole, confirming the precise molecular weight calculations.

Table 1: Physical and Chemical Properties of Pristimerin

Solubility characteristics of pristimerin vary significantly depending on the solvent system employed. In dimethyl sulfoxide, pristimerin demonstrates substantial solubility with reported values of 12 milligrams per milliliter (25.82 millimolar concentration) under in vitro conditions. Alternative solubility data indicates dimethyl sulfoxide solubility of greater than or equal to 5 milligrams per milliliter. The compound exhibits limited water solubility, which is consistent with its lipophilic nature as indicated by the high XlogP value of 6.30.

The crystallographic properties of pristimerin reflect its ordered molecular arrangement in the solid state. The compound forms orange-yellow needle-like crystals with characteristic optical properties. Historical crystallographic studies, including early structural determinations published in Nature, established the fundamental crystal structure of pristimerin and contributed to understanding its molecular geometry. X-ray crystallographic analysis provides detailed information about atomic positions, bond lengths, and intermolecular interactions within the crystal lattice.

Table 2: Solubility and Stability Parameters

The topological polar surface area of pristimerin is calculated as 63.60 square angstroms, which influences its membrane permeability and bioavailability characteristics. The compound contains one rotatable bond, indicating limited conformational flexibility that contributes to its structural rigidity. The calculated logarithm of the partition coefficient (XlogP) of 6.30 and atomic logarithm of the partition coefficient (AlogP) of 6.79 demonstrate the compound's highly lipophilic nature.

Stability considerations for pristimerin include storage requirements at -20°C for maintaining compound integrity over extended periods. The compound's stability profile is influenced by environmental factors such as temperature, light exposure, and oxygen availability. The vapour pressure at 25°C is minimal (0.0 ± 3.9 millimeters of mercury), indicating low volatility under standard conditions.

Propriétés

IUPAC Name |

methyl 10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFACETXYABVHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258-84-0 | |

| Record name | Pristimerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Mechanism and Advantages

HSCCC exploits the differential partitioning of pristimerin between immiscible solvent phases. The absence of a solid stationary phase reduces irreversible adsorption, enhancing recovery rates (>90%) and purity (>95%). Compared to traditional silica gel chromatography, HSCCC reduces processing time by 40–50% and eliminates the need for labor-intensive column packing.

Comparative Analysis of Preparation Methods

The table below contrasts traditional extraction with HSCCC:

| Metric | Traditional Extraction | HSCCC |

|---|---|---|

| Purity | 70–80% | >95% |

| Yield | 0.2–0.5% (dry weight basis) | 0.8–1.2% |

| Time | 5–7 days | 6–8 hours |

| Solvent Consumption | High (multi-step partitioning) | Low (single-pass separation) |

| Scalability | Limited by column size | Easily scalable with industrial systems |

HSCCC’s superiority in purity and efficiency makes it the gold standard for research-grade pristimerin production.

Recent Advances in Purification Strategies

Synthetic Biology Approaches

Recent efforts have explored heterologous biosynthesis of pristimerin in microbial hosts (e.g., Saccharomyces cerevisiae). By engineering pathways for triterpenoid biosynthesis, researchers aim to bypass plant-derived extraction entirely. Preliminary studies report titers of 10–15 mg/L in yeast, though yields remain suboptimal for commercial scaling.

Hybrid Chromatography Systems

Combining HSCCC with preparative HPLC has enabled the isolation of pristimerin from complex matrices with >98% purity. For example, a two-step protocol using HSCCC followed by C18 reversed-phase HPLC achieves baseline separation of pristimerin from co-eluting triterpenoids like celastrol.

Analyse Des Réactions Chimiques

Types de Réactions : Le pristimerin subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le pristimerin peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la structure quinométhide du pristimerin.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule de pristimerin, conduisant à la formation de différents dérivés.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Différents nucléophiles peuvent être utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du pristimerin, chacun ayant des propriétés pharmacologiques potentiellement différentes .

4. Applications de la Recherche Scientifique

Le pristimerin a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des triterpénoïdes.

Biologie : Investigations sur son rôle dans les processus cellulaires tels que l'apoptose et l'autophagie.

Médecine : Exploration de son potentiel en tant qu'agent anticancéreux, anti-inflammatoire et antimicrobien.

Industrie : Applications potentielles dans le développement de produits pharmaceutiques et de thérapies à base de produits naturels

5. Mécanisme d'Action

Le pristimerin exerce ses effets par le biais de plusieurs mécanismes, notamment :

Induction de l'Apoptose : Le pristimerin induit l'apoptose dans les cellules cancéreuses en activant les caspases et en favorisant la dysfonction mitochondriale.

Régulation de l'Autophagie : Il module les voies d'autophagie, conduisant à la dégradation des composants cellulaires.

Effets Anti-inflammatoires : Le pristimerin inhibe la production de cytokines pro-inflammatoires.

Cibles Moléculaires : Les principales cibles moléculaires comprennent le facteur 1-alpha inductible par l'hypoxie, la sphingosine kinase 1 et la thioredoxine réductase .

Applications De Recherche Scientifique

Anticancer Properties

Broad-Spectrum Antitumor Activity

Pristimerin exhibits potent anticancer effects across a variety of malignancies including breast, pancreatic, prostate, glioblastoma, colorectal, cervical, and lung cancers. It operates through multiple mechanisms, such as inducing apoptosis, autophagy, and cell cycle arrest while inhibiting cancer cell migration and invasion .

Mechanisms of Action

- Apoptosis Induction : Pristimerin triggers programmed cell death in cancer cells by modulating key apoptotic pathways. It has been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors .

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This leads to reduced proliferation of cancer cells .

- Inhibition of Metastasis : Pristimerin reduces the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, thereby limiting the spread of cancer .

Synergistic Effects with Chemotherapeutics

Research has indicated that pristimerin can enhance the efficacy of conventional chemotherapeutic agents. For instance, it has been reported to increase the sensitivity of lung cancer cells to cisplatin by inhibiting specific microRNAs involved in drug resistance . This synergistic effect suggests that pristimerin could be utilized as an adjunct therapy to improve outcomes in patients undergoing chemotherapy.

Therapeutic Potential Beyond Cancer

In addition to its anticancer applications, pristimerin has been explored for its potential in treating other conditions:

- Osteoarthritis : Studies suggest that pristimerin may delay the progression of osteoarthritis by modulating inflammatory pathways and promoting chondrocyte survival .

- Antioxidant Properties : Pristimerin exhibits significant antioxidant activity, which may contribute to its protective effects against various diseases associated with oxidative stress .

Case Studies and Research Findings

Several studies have documented the effects of pristimerin in laboratory settings:

Mécanisme D'action

Pristimerin exerts its effects through multiple mechanisms, including:

Apoptosis Induction: Pristimerin induces apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction.

Autophagy Regulation: It modulates autophagy pathways, leading to the degradation of cellular components.

Anti-inflammatory Effects: Pristimerin inhibits the production of pro-inflammatory cytokines.

Molecular Targets: Key molecular targets include hypoxia-inducible factor 1-alpha, sphingosine kinase 1, and thioredoxin reductase .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Source Comparison

| Compound | Chemical Class | Primary Sources | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Pristimerin | Quinonemethide triterpenoid | Pristimera indica, Maytenus | C₃₀H₄₀O₄ | Quinone methide, methyl ester |

| Celastrol | Pentacyclic triterpenoid | Tripterygium wilfordii | C₂₉H₃₈O₄ | Carboxylic acid, ketone |

| Triptolide | Diterpenoid epoxide | Tripterygium wilfordii | C₂₀H₂₄O₆ | Epoxide, lactone |

| Oleanolic Acid | Pentacyclic triterpenoid | Olive, clove, honey mesquite | C₃₀H₄₈O₃ | Hydroxyl, carboxylic acid |

| Betulinic Acid | Lupane-type triterpenoid | Birch bark, Syzygium species | C₃₀H₄₈O₃ | Hydroxyl, carboxylic acid |

| Ursolic Acid | Pentacyclic triterpenoid | Apples, basil, cranberries | C₃₀H₄₈O₃ | Hydroxyl, carboxylic acid |

Table 2: Mechanism and Potency Comparison

Table 3: Pharmacokinetic and Clinical Profile

Key Differentiators of Pristimerin

Multi-Target Anticancer Action : Unlike celastrol or triptolide, pristimerin simultaneously inhibits SphK1, NF-κB, and VEGF pathways, disrupting proliferation, metastasis, and angiogenesis .

Broad-Spectrum Antibacterial Activity : Pristimerin outperforms ampicillin against methicillin-resistant Staphylococcus aureus (MRSA) .

Synergistic Chemotherapy Enhancement : Pristimerin reverses drug resistance in CML cells with T315I-Bcr-Abl mutations, which are unresponsive to imatinib .

Dual Autophagy-Apoptosis Induction: Pristimerin uniquely triggers both pathways in esophageal cancer, unlike oleanolic or ursolic acid, which primarily induce apoptosis .

Activité Biologique

Pristimerin, a triterpenoid compound derived from the Maytenus genus, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article delves into the biological activity of pristimerin, highlighting its mechanisms of action, effects on various cancer types, and relevant case studies.

Pristimerin exhibits its biological effects through multiple pathways:

- Induction of Apoptosis : Pristimerin triggers apoptosis in cancer cells via mitochondrial dysfunction and activation of caspases. It has been shown to inhibit anti-apoptotic proteins like Bcl-2 and activate both extrinsic and intrinsic apoptotic pathways. The compound's ability to induce reactive oxygen species (ROS) also plays a crucial role in apoptosis induction .

- Cell Cycle Arrest : The compound effectively inhibits cell cycle progression by downregulating cyclins and cyclin-dependent kinases (CDKs). For example, it has been reported to reduce levels of cyclin D1 and CDK4/6 in breast cancer cells, leading to G1 phase arrest .

- Autophagy Activation : Pristimerin promotes autophagy in cancer cells, which may contribute to its anti-proliferative effects. Studies indicate that autophagy suppression can inhibit pristimerin-induced apoptosis, suggesting a complex interplay between these two processes .

- Inhibition of Migration and Angiogenesis : Pristimerin has been shown to inhibit tumor cell migration and angiogenesis, further contributing to its anti-cancer properties .

Effects on Various Cancer Types

Pristimerin's efficacy has been assessed across a range of cancer types:

Case Studies and Research Findings

- Prostate Cancer Study : In a study involving LNCaP and PC-3 prostate cancer cell lines, pristimerin treatment resulted in a significant reduction in cell viability at concentrations as low as 1.25 µM, demonstrating potent antiproliferative effects .

- Breast Cancer Research : Pristimerin was found to downregulate cyclins and CDKs in breast cancer cells, leading to cell cycle arrest and increased apoptosis rates. The study highlighted the compound's potential as a therapeutic agent for breast cancer treatment .

- Oral Cancer Investigation : A study on oral squamous cell carcinoma revealed that pristimerin effectively inhibited cell growth with IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin .

- Combination Therapy Studies : Research indicated that when combined with cisplatin, pristimerin enhanced apoptotic effects in lung carcinoma cells by modulating miRNA pathways related to PTEN/Akt signaling .

Q & A

Q. What in vitro assays are commonly used to evaluate Pristimerin’s anti-proliferative effects?

- Methodological Answer : The CCK-8 assay is widely used to assess cell viability via mitochondrial dehydrogenase activity, while EdU staining quantifies DNA synthesis in proliferating cells. Colony formation assays measure long-term clonogenic survival. For example, IC50 values for Pristimerin in TNBC and gastric cancer cells were determined using these methods, revealing dose- and time-dependent inhibition .

Q. How is apoptosis induction by Pristimerin experimentally validated?

- Methodological Answer : Annexin V/PI staining via flow cytometry distinguishes early/late apoptotic cells. Western blotting for cleaved caspases (-3, -8, -9), PARP, and Bcl-2 family proteins (Bax, Bcl-2) confirms apoptotic pathways. Caspase inhibition assays (e.g., Z-VAD-FMK) further validate caspase dependency. Dose-dependent Bax/Bcl-2 ratio shifts in colorectal and gastric cancer models highlight mitochondrial apoptosis .

Q. What techniques are used to analyze Pristimerin-induced cell cycle arrest?

- Methodological Answer : Flow cytometry with PI staining quantifies DNA content to identify G0/G1, S, or G2/M phase distribution. Complementary Western blotting for cyclins (e.g., cyclin D1), CDKs (e.g., CDK4/6), and inhibitors (p21) elucidates regulatory mechanisms. Pristimerin induces G1 arrest in colorectal cancer via cyclin D1/CDK4/6 downregulation and p21 upregulation .

Advanced Research Questions

Q. How can researchers identify direct molecular targets of Pristimerin?

- Methodological Answer : DARTS-MS (Drug Affinity Responsive Target Stability) identifies target proteins stabilized upon ligand binding. CETSA (Cellular Thermal Shift Assay) validates target engagement by measuring thermal stability shifts. SPR (Surface Plasmon Resonance) quantifies binding kinetics. For example, HSPA8 was confirmed as a Pristimerin target in TNBC using these methods .

Q. How to resolve contradictions in Pristimerin’s modulation of signaling pathways (e.g., ERK activation vs. inhibition)?

- Methodological Answer : Pathway-specific inhibitors (e.g., MEK inhibitors for ERK) and RNA-seq can clarify context-dependent effects. In TNBC, Pristimerin activates VAV1/ERK to suppress proliferation, while in HER2+ breast cancer, it inhibits MAPK/ERK via HER2 downregulation. Cell-type-specific signaling networks and crosstalk with upstream regulators (e.g., HSPA8, HER2) explain these differences .

Q. What computational strategies predict Pristimerin’s multi-target mechanisms?

- Methodological Answer : PharmMapper and Coremine predict protein targets, while GeneMANIA constructs interaction networks. GO and KEGG pathway analyses integrate omics data (e.g., RNA-seq) to map systemic effects. Pristimerin’s predicted targets include HSPA8, NF-κB, and proteasomal subunits, linked to cancer and inflammation .

Q. How is Pristimerin’s proteasome-inhibitory activity validated in cancer models?

- Methodological Answer : Fluorogenic substrates (e.g., Suc-LLVY-AMC) measure chymotrypsin-like proteasome activity. Western blotting detects ubiquitinated protein accumulation and stabilization of proteasome substrates (e.g., Bax, IκB-α). In prostate cancer, Pristimerin binds the proteasome’s β5 subunit (IC50: 2.2–3.0 µM), inducing apoptosis .

Q. What methods assess Pristimerin’s synergistic effects with other therapies?

Q. How to study Pristimerin’s regulation of miRNAs in cancer metastasis?

- Methodological Answer : miRNA profiling (qRT-PCR or sequencing) identifies candidates like miR-542-5p. Transfection with miRNA mimics/inhibitors and luciferase reporter assays validate target genes (e.g., DUB3, EGFR). In breast cancer, Pristimerin upregulates miR-542-5p, suppressing DUB3 and inhibiting EMT .

Q. What in vivo models validate Pristimerin’s anti-tumor efficacy?

- Methodological Answer :

Subcutaneous xenografts (e.g., TNBC, gastric cancer) monitor tumor volume/weight. Immunohistochemistry (IHC) assesses proliferation (Ki-67), apoptosis (TUNEL), and target modulation (HSPA8, Bax/Bcl-2). Pharmacokinetic studies track plasma/tissue concentrations to optimize dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.